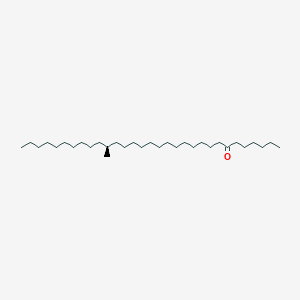![molecular formula C23H25N3O3S B12594070 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide CAS No. 879098-02-9](/img/structure/B12594070.png)
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dicyanophenyl group, a sulfanyl linkage, and a benzamide core, making it a compound of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide typically involves multiple steps, starting with the preparation of the dicyanophenyl precursor. This precursor is then reacted with a sulfanyl reagent under controlled conditions to form the intermediate compound. The final step involves the introduction of the N,N-bis(2-ethoxyethyl)benzamide moiety through a condensation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage and benzamide core contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-dimethylbenzamide
- 4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-diethylbenzamide
Uniqueness
4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide stands out due to its N,N-bis(2-ethoxyethyl) substitution, which imparts unique solubility and reactivity properties compared to its analogs. This makes it particularly valuable in applications requiring specific solubility profiles and reactivity patterns.
Propiedades
Número CAS |
879098-02-9 |
|---|---|
Fórmula molecular |
C23H25N3O3S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
4-(2,3-dicyanophenyl)sulfanyl-N,N-bis(2-ethoxyethyl)benzamide |
InChI |
InChI=1S/C23H25N3O3S/c1-3-28-14-12-26(13-15-29-4-2)23(27)18-8-10-20(11-9-18)30-22-7-5-6-19(16-24)21(22)17-25/h5-11H,3-4,12-15H2,1-2H3 |
Clave InChI |
FUFXJVMZUOKEGU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN(CCOCC)C(=O)C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




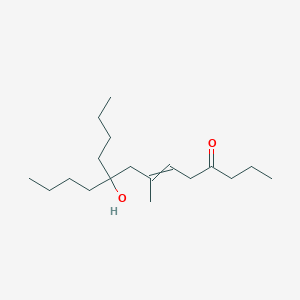
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
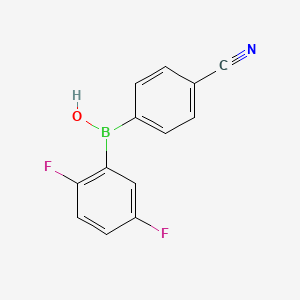
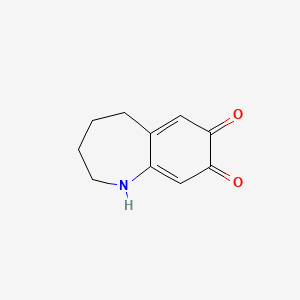
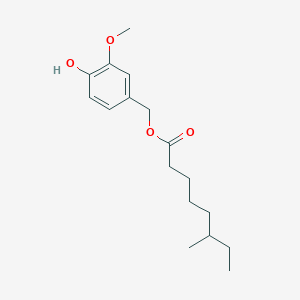
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

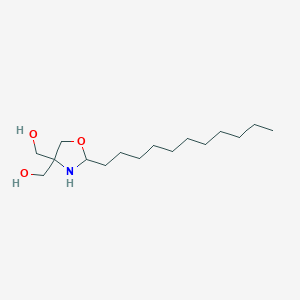
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
